3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one
Description
3-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a synthetic compound featuring a 4-hydroxy-6-methyl-2H-pyran-2-one core substituted with a (5-chloro-8-hydroxyquinolin-7-yl)methyl group. This article compares the target compound with structurally and functionally related derivatives, focusing on synthesis, physicochemical properties, and biological efficacy.
Properties
IUPAC Name |
3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c1-8-5-13(19)11(16(21)22-8)6-9-7-12(17)10-3-2-4-18-14(10)15(9)20/h2-5,7,19-20H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLYFPDILXHGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)CC2=CC(=C3C=CC=NC3=C2O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline moiety can be synthesized via a modified Mannich reaction, where 5-chloro-8-hydroxyquinoline is reacted with morpholine and ethyl glyoxylate.
Formation of the Pyranone Moiety: The pyranone ring is formed through a series of cyclization reactions involving appropriate precursors such as 4-hydroxy-6-methyl-2H-pyran-2-one.
Coupling of the Moieties: The final step involves coupling the quinoline and pyranone moieties under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: The chloro group in the quinoline moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and pyranone derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues
The 4-hydroxy-6-methyl-2H-pyran-2-one core is a common structural motif in bioactive compounds. Key analogues include:
Key Observations :
- The quinoline substituent in the target compound is distinct from arylthio, thiazole, or phenolic groups in analogues. This substitution may confer unique pharmacokinetic properties, such as improved membrane permeability .
- Quinoline derivatives are known for metal chelation, which could enhance antimicrobial or antitumor mechanisms compared to thiazole or arylthio analogues .
Key Observations :
- The target compound’s synthesis would likely require careful optimization of base and solvent to preserve the lactone ring, as seen in Knoevenagel condensations for related acrylate derivatives .
- Multicomponent reactions (MCRs) are prevalent for pyran-2-one derivatives but may face yield limitations with bulky substituents like quinoline .
Physicochemical Properties
Physicochemical data from related compounds (logP, stability):
Key Observations :
Key Observations :
- Thiazole and Schiff base derivatives show potent antimicrobial activity, but the target compound’s quinoline group may broaden its spectrum to include anticancer targets .
- Antioxidant activity is less likely in the target compound due to the absence of phenolic substituents .
Biological Activity
The compound 3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one (CAS Number: 438025-44-6) is a derivative of 8-hydroxyquinoline, a well-known scaffold in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 317.72 g/mol. The structure is characterized by the presence of a chloro group and a hydroxyquinoline moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 8-hydroxyquinoline nucleus exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 1 × 10⁻⁴ mg/mL |
| Derivative B | Klebsiella pneumoniae | 1 × 10⁻⁴ mg/mL |
| Derivative C | Pseudomonas aeruginosa | 1 × 10⁻⁶ mg/mL |
These findings suggest that modifications to the quinoline structure can enhance antimicrobial efficacy, with specific substituents playing a vital role in activity levels .
Antiviral Activity
The antiviral potential of similar quinoline derivatives has been explored extensively. For example, studies have shown that specific derivatives exhibit inhibitory effects against viruses such as Dengue and H5N1 influenza:
| Compound | Virus Type | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Iso-Pr Derivative | DENV2 | 3.03 | 16.06 | 5.30 |
| Iso-Bu Derivative | DENV2 | 0.49 | 19.39 | 39.5 |
These compounds were found to act at early stages of the viral lifecycle, reducing the production of infectious virions rather than being virucidal .
Anticancer Activity
The anticancer properties of quinoline derivatives are also noteworthy. Compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain derivatives exhibit significant growth inhibition in cancer cells with low cytotoxicity towards normal cells:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | A549 (lung cancer) | 10.5 |
| Compound Y | MCF7 (breast cancer) | 15.3 |
The mechanism of action often involves apoptosis induction and cell cycle arrest, making these compounds promising candidates for further development in cancer therapy .
Case Studies
- Antiviral Screening : A study evaluated the antiviral activity of various quinoline derivatives against DENV2 and H5N1 viruses, highlighting the structure-activity relationship (SAR) that influences efficacy based on lipophilicity and electronic properties of substituents .
- Antimicrobial Efficacy : Another investigation focused on the synthesis and bioactivity screening of novel quinoline derivatives against multiple pathogenic bacteria, revealing that certain substitutions significantly enhanced antibacterial activity compared to standard antibiotics .
- Cytotoxicity Assessment : Research on cytotoxic effects demonstrated that specific modifications to the quinoline structure could lead to selective targeting of cancer cells while sparing normal cells, thus minimizing side effects associated with conventional chemotherapy .
Q & A
Q. What interdisciplinary approaches integrate this compound into materials science or environmental chemistry research?
- Methodological Answer : Explore metal-chelating properties (e.g., Fe) for wastewater remediation via UV-Vis titration. For materials, copolymerize with biodegradable polymers (PLA/PCL) and assess thermal stability via TGA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
